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molecular formula C6H8N2O2 B1349093 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid CAS No. 5744-56-9

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1349093
M. Wt: 140.14 g/mol
InChI Key: QRWZFUBHOQWUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989444B2

Procedure details

The title compound was prepared as described in General Procedure 2 from 1,1-dimethylethyl 7-amino-8-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate and 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride. The latter reactant had been obtained in dichloromethane solution from the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.3 eq.) in the presence of a catalytic quantity of dimethylformamide, followed by evaporation of the volatiles after 1.5 h at 25° C.
Name
1,1-dimethylethyl 7-amino-8-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:19]([OH:20])=[CH:18][C:5]2[CH2:6][CH2:7][N:8](C(OC(C)(C)C)=[O:12])[CH2:9][CH2:10][C:4]=2[CH:3]=1.[CH3:21][N:22]1[C:26]([C:27](Cl)=[O:28])=[CH:25][C:24]([CH3:30])=[N:23]1.CN(C)C=O>ClCCl>[CH3:21][N:22]1[C:26]([C:27]2[O:20][C:19]3[C:2]([N:1]=2)=[CH:3][C:4]2[CH2:10][CH2:9][NH:8][CH2:7][CH2:6][C:5]=2[CH:18]=3)=[CH:25][C:24]([CH3:30])=[N:23]1.[CH3:21][N:22]1[C:26]([C:27]([OH:12])=[O:28])=[CH:25][C:24]([CH3:30])=[N:23]1

Inputs

Step One
Name
1,1-dimethylethyl 7-amino-8-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC2=C(CCN(CC2)C(=O)OC(C)(C)C)C=C1O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C=C1C(=O)Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1C=1OC2=CC3=C(CCNCC3)C=C2N1)C
Name
Type
product
Smiles
CN1N=C(C=C1C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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